molecular formula C5H8ClN5O B14153549 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n'-hydroxy- CAS No. 58175-59-0

1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n'-hydroxy-

Cat. No.: B14153549
CAS No.: 58175-59-0
M. Wt: 189.60 g/mol
InChI Key: UQLTUIDHYNAUDO-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is a chemical compound belonging to the triazine family. It is characterized by a triazine ring substituted with chlorine, ethyl, and hydroxy groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- typically involves the reaction of cyanuric chloride with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of herbicides, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites. The compound can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is unique due to its specific combination of chlorine, ethyl, and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

58175-59-0

Molecular Formula

C5H8ClN5O

Molecular Weight

189.60 g/mol

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C5H8ClN5O/c1-2-7-4-8-3(6)9-5(10-4)11-12/h12H,2H2,1H3,(H2,7,8,9,10,11)

InChI Key

UQLTUIDHYNAUDO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NO

Origin of Product

United States

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